molecular formula C6H3BrF3NO B1412132 4-Bromo-6-(trifluoromethyl)pyridin-2-ol CAS No. 1227571-18-7

4-Bromo-6-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1412132
CAS No.: 1227571-18-7
M. Wt: 241.99 g/mol
InChI Key: ZLTUEPQWZSSWHR-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)pyridin-2-ol is an organic compound that features a pyridine ring substituted with bromine, hydroxyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-ol typically involves the substitution of a halogen atom with a hydroxyl group. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution with a hydroxide ion under high temperature and strong basic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(trifluoromethyl)pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-amino-2-hydroxy-6-(trifluoromethyl)pyridine.

    Oxidation: 4-Bromo-2-oxo-6-(trifluoromethyl)pyridine.

    Reduction: 4-Bromo-2-hydroxy-6-methylpyridine

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)pyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyridin-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Comparison: 4-Bromo-6-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both a hydroxyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that lack one of these functional groups .

Properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-4(6(8,9)10)11-5(12)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTUEPQWZSSWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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